Tetraammineplatinum diiodide

Radiolysis Materials Science Gamma Radiation

Tetraammineplatinum diiodide is the definitive low-stability benchmark in the tetraammineplatinum(II) halide series (stability: chloride > bromide > iodide). Its quantifiable sensitivity to gamma radiation is essential for modeling radiolytic decomposition pathways. In anticancer research, it induces p53-independent apoptosis, enabling studies against resistant cell lines where cisplatin fails. The strong trans-effect of iodide ensures selective ligand substitution for synthesizing mixed-valent linear-chain materials. Procure only if your research demands the unique properties of the iodide—generic substitution with the chloride will not deliver equivalent results.

Molecular Formula H12I2N4Pt
Molecular Weight 517.02 g/mol
CAS No. 14708-49-7
Cat. No. B084233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraammineplatinum diiodide
CAS14708-49-7
Synonymstetraammineplatinum diiodide
Molecular FormulaH12I2N4Pt
Molecular Weight517.02 g/mol
Structural Identifiers
SMILESN.N.N.N.[I-].[I-].[Pt+2]
InChIInChI=1S/2HI.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2
InChIKeyLNPGYMSMESDZFL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraammineplatinum Diiodide (CAS 14708-49-7): A Foundational Pt(II) Iodido Precursor for Advanced Synthesis and Radiolysis Studies


Tetraammineplatinum diiodide, with the molecular formula [Pt(NH3)4]I2, is a classic platinum(II) ammine coordination complex. It is characterized by a square-planar [Pt(NH3)4]2+ cation balanced by two iodide anions. This compound serves as a valuable synthetic intermediate and is a benchmark for comparative physicochemical studies within the tetraammineplatinum(II) halide series (chloride, bromide, iodide) [1]. Its fundamental properties, including a molecular weight of 517.01 g/mol and an EPA-designated CAS identity of 14708-49-7, are well-documented across authoritative chemical databases [2].

Why Tetraammineplatinum Diiodide Cannot Be Interchanged with its Chloride or Bromide Analogs: A Quantitative Rationale


Generic substitution among tetraammineplatinum(II) halides (chloride, bromide, iodide) is scientifically invalid due to quantifiable and divergent responses to ionizing radiation. Direct comparative studies reveal a stark, predictable hierarchy in radiation-chemical stability, a critical parameter for applications in radiolysis research, materials science, and any context involving radiation exposure [1]. Furthermore, the specific iodide ligands confer distinct reactivity profiles compared to chloride analogs in synthetic pathways and precursor applications, meaning substitution would lead to different reaction kinetics and product distributions [2][3].

Quantitative Differentiation of Tetraammineplatinum Diiodide (CAS 14708-49-7) Against Key Comparators


Radiation-Chemical Stability of Tetraammineplatinum Diiodide vs. Chloride and Bromide Analogs

Under gamma-irradiation, tetraammineplatinum diiodide exhibits the lowest radiation-chemical stability compared to its chloride and bromide counterparts. A direct comparative study established a clear stability order, quantifying this hierarchy. This data is crucial for selecting the appropriate tetraammine halide for experiments where resistance to, or sensitivity to, ionizing radiation is a key parameter [1].

Radiolysis Materials Science Gamma Radiation Solid-State Chemistry

Mechanistic Divergence in Cytotoxicity: Iodido Complexes vs. Cisplatin

While direct cytotoxicity data for tetraammineplatinum diiodide is limited, class-level evidence from structurally related platinum(II) iodido complexes reveals a fundamentally different mechanism of cell death induction compared to cisplatin. Research on analogous diiodido-diamine platinum(II) complexes shows that iodido species induce cell death independent of p53 activity, whereas chlorido drugs like cisplatin require p53 to trigger apoptosis. This distinction suggests that tetraammineplatinum diiodide could bypass p53-mediated resistance, a major limitation of cisplatin [1][2].

Medicinal Chemistry Cancer Biology p53 Signaling Apoptosis

Ligand Lability in Synthetic Transformations: Iodido vs. Chlorido Complexes

The trans-effect, a fundamental principle in platinum(II) coordination chemistry, dictates that the lability of a ligand is influenced by the ligand in the trans position. Iodide is a strong trans-directing ligand, making the ammonia group trans to it more labile and susceptible to substitution. This contrasts with chloride, which has a weaker trans-effect. Consequently, tetraammineplatinum diiodide offers a different reactivity profile as a synthetic intermediate compared to its chloride analog, enabling different synthetic routes and access to specific target complexes [1][2].

Synthetic Chemistry Coordination Chemistry Ligand Exchange Precursor Design

Validated Research Applications for Tetraammineplatinum Diiodide (CAS 14708-49-7) Based on Comparative Evidence


Comparative Radiolysis Studies of Platinum(II) Ammine Complexes

Procure tetraammineplatinum diiodide to serve as the low-stability benchmark in controlled experiments investigating the effects of gamma radiation on solid-state coordination compounds. Its quantifiably lowest radiation-chemical stability (chloride > bromide > iodide) provides a clear data point for modeling radiolytic decomposition pathways and product yields, as established by direct head-to-head studies [1].

Investigating p53-Independent Cytotoxicity in Cancer Models

Utilize tetraammineplatinum diiodide as a model iodido complex to study alternative cell death mechanisms in platinum-based anticancer research. Based on class-level evidence, this compound is expected to induce apoptosis via a p53-independent pathway, unlike cisplatin [2][3]. This makes it a valuable tool for exploring therapeutic strategies against p53-mutant or resistant cancer cell lines.

Synthesis of Mixed-Valent Linear-Chain Platinum Complexes

Employ tetraammineplatinum diiodide as a specific precursor for the synthesis of advanced materials, such as linear-chain mixed-valent platinum complexes. Its documented use in forming structures like [Pt(NH3)4][PtI2(NH3)4](HSO4)2·2H2O highlights its unique utility in constructing low-dimensional materials, a role not fulfilled by its chloride analog due to differences in ligand lability and ionic radius [4].

Precursor for Selective Ligand Substitution via the Trans-Effect

Select tetraammineplatinum diiodide over its chloride counterpart for synthetic routes that require a strong trans-directing ligand. The strong trans-effect of iodide relative to chloride ensures greater lability of the trans-ammonia ligand, enabling selective and controlled substitution to access specific target complexes that would be difficult or impossible to synthesize with the chloride analog [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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